1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
CAS No.: 1443979-64-3
Cat. No.: VC3090142
Molecular Formula: C10H9ClF3N3
Molecular Weight: 263.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443979-64-3 |
|---|---|
| Molecular Formula | C10H9ClF3N3 |
| Molecular Weight | 263.65 g/mol |
| IUPAC Name | 1-phenyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-8(14)6-15-16(9)7-4-2-1-3-5-7;/h1-6H,14H2;1H |
| Standard InChI Key | UFHWAGHWXXWWKQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride features a pyrazole core with specific substitution patterns. The molecular formula is C10H9F3N3·HCl with a calculated molecular weight of approximately 263.66 g/mol (for the free base without HCl: 227.20 g/mol).
The structure consists of a pyrazole ring with a phenyl group attached to one of the nitrogen atoms (position 1), a trifluoromethyl group at position 5, and an amine group at position 4. The hydrochloride salt formation occurs at the basic amine group, enhancing water solubility compared to the free base form.
Physicochemical Properties
The compound is expected to exhibit the following physicochemical properties based on its structural features and comparison with similar compounds:
The presence of the trifluoromethyl group significantly impacts the electronic distribution within the molecule, creating a more electron-deficient pyrazole ring compared to non-fluorinated analogs. This electronic effect influences both its chemical reactivity and potential biological interactions.
Synthesis Methods
The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can be achieved through several synthetic routes, adapting methods used for similar pyrazole derivatives. One potential synthetic pathway involves a multi-step process starting from appropriately substituted precursors.
Alternative Synthetic Approaches
Other potential synthetic routes might involve:
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Direct functionalization of pre-formed pyrazole scaffolds through selective halogenation and subsequent amination reactions.
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Construction of the pyrazole ring through cyclocondensation of appropriately substituted hydrazines with β-ketoesters containing trifluoromethyl groups.
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Late-stage trifluoromethylation of appropriately substituted pyrazole precursors.
Each method offers different advantages in terms of selectivity, yield, and starting material availability.
Biological Activities and Applications
While specific biological activity data for 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is limited in the provided literature, its structural features suggest potential therapeutic applications based on the known activities of related pyrazole derivatives.
Structure-Activity Relationships
The specific substitution pattern in 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride may contribute to its biological profile in several ways:
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The phenyl group at position 1 potentially enhances binding to hydrophobic pockets in biological targets.
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The trifluoromethyl group at position 5 likely improves metabolic stability and modulates the electronic properties of the molecule, potentially enhancing receptor interactions.
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The amine functionality at position 4 provides hydrogen bonding capabilities, which are often crucial for interaction with biological targets.
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The hydrochloride salt formation improves solubility characteristics, potentially enhancing bioavailability.
The combined effect of these structural features suggests that this compound could serve as a valuable pharmacophore for the development of novel therapeutic agents.
Spectroscopic Characterization
Spectroscopic data plays a crucial role in the identification and structural confirmation of pyrazole derivatives. Based on similar compounds, the following spectroscopic characteristics would be expected for 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride:
Proton NMR (¹H NMR)
Expected key signals in CDCl3 or DMSO-d6:
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NH2 protons: broad singlet at approximately δ 4.5-5.0 ppm
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Aromatic protons from the phenyl ring: multiple signals in the range of δ 7.3-7.8 ppm
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Potential N-H signal from the pyrazole ring (if present): broad singlet at approximately δ 12-14 ppm
Carbon NMR (¹³C NMR)
Expected key signals:
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CF3 carbon: quartet at approximately δ 120-125 ppm with large coupling constant (J ≈ 270-275 Hz)
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Pyrazole ring carbons: signals at approximately δ 105-150 ppm
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Phenyl ring carbons: signals at approximately δ 120-140 ppm
Fluorine NMR (¹⁹F NMR)
Mass Spectrometry
In mass spectrometry, the compound would be expected to show:
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Molecular ion peak [M+H]⁺ at m/z 228 (for the free base)
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Fragment ions resulting from the loss of NH2 (m/z 211) and further fragmentation of the pyrazole ring
Infrared Spectroscopy (IR)
Key absorption bands would include:
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N-H stretching vibrations from the primary amine group: 3300-3500 cm⁻¹
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C=N and C=C stretching vibrations from the pyrazole ring: 1500-1650 cm⁻¹
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C-F stretching vibrations from the trifluoromethyl group: 1100-1200 cm⁻¹
Comparative Spectroscopic Data
These spectroscopic characteristics would be valuable for confirming the structure and purity of synthesized 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride.
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